Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate
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Overview
Description
Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate is a complex organic compound with the molecular formula C21H21N3O6. This compound is characterized by the presence of a carbamic acid group, an imidazole ring, and a phenylmethyl ester group. It is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates, in general, are known to interact with their targets through the formation of covalent bonds . The carbamate group (-NHCOO-) plays a crucial role in this interaction .
Biochemical Pathways
They are often used as protecting groups for amines, crucial for the synthesis of peptides .
Pharmacokinetics
Carbamates are generally known to have good bioavailability and are metabolized in the body through various enzymatic processes .
Result of Action
Carbamates, in general, are known to have a wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of carbamates .
Biochemical Analysis
Biochemical Properties
It is known that carbamates, a class of compounds to which this molecule belongs, can interact with various enzymes and proteins . Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the carboxybenzyl (CBz) group, which can be removed using catalytic hydrogenation .
Cellular Effects
Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity .
Molecular Mechanism
For instance, carbamates can undergo nucleophilic substitution reactions at the benzylic position . This reaction involves the removal of a hydrogen atom from the benzylic position by a free radical, followed by the addition of a nucleophile .
Temporal Effects in Laboratory Settings
For instance, carbamates can induce changes in immune function over time, leading to immunotoxicity .
Dosage Effects in Animal Models
For instance, carbamates can induce immunotoxicity at certain dosages .
Metabolic Pathways
The metabolic pathways involving Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate are not well-documented. It is known that carbamates are involved in various metabolic pathways. For instance, carbamates can be formed from the reaction of alcohols with isocyanates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate typically involves multiple steps. One common method includes the reaction of (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine with phenylmethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the phenylmethyl ester of the carbamic acid derivative. The final step involves the addition of oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamic acid group, converting it into an amine.
Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines.
Substitution: Various substituted carbamic acid derivatives.
Scientific Research Applications
Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the imidazole ring.
Carbamic acid, [(1S)-1-(4-methyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.
Uniqueness
Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate is unique due to the presence of both the phenyl group and the imidazole ring. This combination provides distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
benzyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2.C2H2O4/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16;3-1(4)2(5)6/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23);(H,3,4)(H,5,6)/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGDDZNJNSCGDB-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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